Diethyl 2,2'-dimethylbiphenyl-4,4'-dicarboxylate
Overview
Description
Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C20H22O4. It is a derivative of biphenyl, characterized by the presence of two ethyl ester groups and two methyl groups on the biphenyl core. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2’-dimethylbiphenyl-4,4’-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylic acid.
Reduction: Diethyl 2,2’-dimethylbiphenyl-4,4’-diol.
Substitution: Halogenated derivatives of diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate.
Scientific Research Applications
Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diethyl biphenyl-4,4’-dicarboxylate: Lacks the methyl groups present in diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate.
Dimethyl biphenyl-4,4’-dicarboxylate: Contains methyl ester groups instead of ethyl ester groups.
Diethyl 2,2’-dibromobiphenyl-4,4’-dicarboxylate: Contains bromine atoms instead of methyl groups.
Uniqueness
Diethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate is unique due to the presence of both ethyl ester and methyl groups, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
ethyl 4-(4-ethoxycarbonyl-2-methylphenyl)-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-23-19(21)15-7-9-17(13(3)11-15)18-10-8-16(12-14(18)4)20(22)24-6-2/h7-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJKEFVVKYKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735391 | |
Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855254-76-1 | |
Record name | Diethyl 2,2'-dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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